2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3,4-dimethylphenylmethyl substituent at position 3 and an acetamide group linked to a 4-ethylphenyl moiety at position 1.
Properties
IUPAC Name |
2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-4-18-7-9-20(10-8-18)26-22(29)15-27-21-11-12-32-23(21)24(30)28(25(27)31)14-19-6-5-16(2)17(3)13-19/h5-13,23H,4,14-15H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLVBLQIMMEMSD-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno[3,2-d]pyrimidine core substituted with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 463.6 g/mol. The compound's structural features are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. A study on similar thieno[2,3-d]pyrimidin-4-ones demonstrated potent antibacterial and antimycobacterial activities against various strains, including Escherichia coli and Staphylococcus aureus .
Minimum Inhibitory Concentration (MIC)
The MIC values for related compounds ranged from low micromolar concentrations, indicating strong activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs showed MIC values below 200 µM against M. tuberculosis .
The proposed mechanism for the biological activity of thienopyrimidine derivatives involves the inhibition of key enzymes or pathways in microbial cells. The presence of the thienopyrimidine scaffold is essential for binding to target sites within bacterial cells, disrupting normal function and leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of various thienopyrimidine derivatives. The most potent compounds were identified based on their ability to inhibit microbial growth at low concentrations. Notably, compounds with additional amido or imino side chains exhibited enhanced activity .
- Toxicity Assessment : Hemolytic assays were conducted to assess the toxicity of the most active compounds. Results indicated that many derivatives were non-toxic at concentrations up to 200 µM, suggesting a favorable safety profile for further development .
Summary of Findings
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.6 g/mol |
| Antimicrobial Activity | Significant against multiple strains |
| MIC Values | < 200 µM |
| Toxicity | Non-toxic up to 200 µM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidine Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects:
- The 3,4-dimethylphenylmethyl group in the target compound increases hydrophobicity, which may improve blood-brain barrier penetration compared to the 4-fluorophenylmethyl group in .
- The 4-ethylphenyl acetamide substituent in the target compound is less polar than the 3,4-dimethoxyphenyl ethyl group in , suggesting differences in solubility and metabolic stability .
- The 7-phenyl group in introduces steric bulk, which could hinder binding to flat active sites but improve selectivity .
Pharmacological Implications
While direct activity data for the target compound is unavailable, insights can be inferred from analogs:
- Anticancer Potential: Thieno[3,2-d]pyrimidines (e.g., ) are explored as kinase inhibitors or ferroptosis inducers (see ’s discussion on selective ferroptosis in OSCC) .
- Antimicrobial Activity: Pyrimidine-acetamide hybrids () show antibacterial and antifungal properties, suggesting the target compound may share similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
